molecular formula C18H18N2O2 B14559325 2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- CAS No. 62095-33-4

2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl-

Cat. No.: B14559325
CAS No.: 62095-33-4
M. Wt: 294.3 g/mol
InChI Key: UGSCUAJXOHEISV-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- is a chemical compound with the molecular formula C19H19N3O2. It is known for its unique structure, which includes an indole core, a morpholine ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- typically involves the condensation of indole derivatives with morpholine and phenyl-containing reagents. One common method involves the reaction of indole-2-carboxylic acid with morpholine and phenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-(4-methylphenyl)-
  • 2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-(4-chlorophenyl)-
  • 2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-(4-fluorophenyl)-

Uniqueness

2H-Indol-2-one, 1,3-dihydro-3-(4-morpholinyl)-3-phenyl- is unique due to its specific combination of an indole core, a morpholine ring, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

62095-33-4

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-morpholin-4-yl-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C18H18N2O2/c21-17-18(14-6-2-1-3-7-14,20-10-12-22-13-11-20)15-8-4-5-9-16(15)19-17/h1-9H,10-13H2,(H,19,21)

InChI Key

UGSCUAJXOHEISV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2(C3=CC=CC=C3NC2=O)C4=CC=CC=C4

Origin of Product

United States

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